2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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Overview
Description
2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazoline core.
Attachment of Trifluoromethoxyphenyl Group: The final step involves the coupling of the trifluoromethoxyphenyl group to the quinazoline-sulfanyl intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the sulfanyl and trifluoromethoxy groups, resulting in different biological activities.
4-(Trifluoromethoxy)quinazoline: Similar structure but without the sulfanyl group, leading to variations in reactivity and applications.
2-(Quinazolin-4-ylthio)acetamide: Contains the sulfanyl group but lacks the trifluoromethoxyphenyl moiety, affecting its overall properties.
Uniqueness
2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the combination of its quinazoline core, sulfanyl group, and trifluoromethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-7-5-11(6-8-12)23-15(24)9-26-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBMTUTCSPPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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